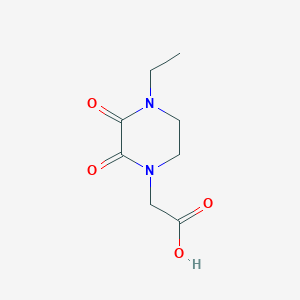

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid is a chemical compound with the molecular formula C8H12N2O4 and a molecular weight of 200.19 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Méthodes De Préparation

The synthesis of 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid typically involves the reaction of ethyl piperazine-2,3-dione with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .

Applications De Recherche Scientifique

2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetic acid is an organic compound that falls under the category of life science products .

Basic Information

- Chemical Formula: C8H12N2O4

- Molecular Weight: 200.19

- IUPAC Name: this compound

- Appearance: It typically appears as a powder .

Synthesis

4-ethyl-2,3-dioxopiperazine-1-methyl formate, an antibiotic intermediate, can be synthesized from 1-ethyl-2,3-dioxopiperazine and methyl chloroformate .

Potential Applications

- Research on Multidrug Resistance: Ibrutinib, when tested in vivo, enhanced the efficacy of vincristine to inhibit the growth of HEK293/MRP1 tumor xenografts in nude mice . Further research may explore the effects of combining ibrutinib with chemotherapeutic agents in cancer patients overexpressing MRP1 .

- Ex Vivo Monocyte Culture: A novel protocol involving shear during ex vivo culture of monocytes allows functional analyses of monocytes not currently possible under static culture conditions . This may improve monocyte-based therapeutic applications .

- Peritoneal Dialysis: Evaluations of biocompatibility have assessed the impact of peritoneal dialysis solutions (PDF) on membrane integrity and cell function in peritoneal dialysis (PD) patients . Studies involve ex vivo systems for evaluating in vivo cell function and effluent markers of membrane integrity and inflammation in patients exposed to conventional and new PDF .

Mécanisme D'action

The mechanism of action of 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes and functions .

Comparaison Avec Des Composés Similaires

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid can be compared with other similar compounds, such as:

Piperazine derivatives: Compounds like 1-(2,3-dioxopiperazin-1-yl)acetic acid and 1-(4-ethyl-2,3-dioxopiperazin-1-yl)propanoic acid share structural similarities but differ in their substituents and functional groups.

Ethyl derivatives: Compounds like 4-ethyl-2,3-dioxopiperazine and 4-ethyl-2,3-dioxopiperazin-1-yl)butanoic acid have similar ethyl groups but differ in their overall structure and properties.

Activité Biologique

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H17N3O5

- Molecular Weight : 319.31 g/mol

- CAS Number : 63422-71-9

- SMILES Notation : CCN1CCN(C(=O)NC@@Hc2ccccc2)C(=O)C1=O

The biological activity of this compound is largely attributed to its structural similarity to other compounds that inhibit histone deacetylases (HDACs). This inhibition can lead to increased histone acetylation, thereby altering gene expression and potentially suppressing tumor growth.

Target Pathways

- Histone Acetylation Pathway : By inhibiting HDACs, the compound may enhance histone acetylation, affecting transcriptional regulation and leading to antiproliferative effects in cancer cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Antitumor Activity

The compound's ability to inhibit HDACs also positions it as a candidate for cancer therapy. Studies have shown that HDAC inhibitors can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer (MCF7) cells .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Spyker et al. (1985) | Identified structural analogs with significant antibacterial properties. |

| Chen et al. (2009) | Demonstrated the role of similar compounds in enhancing acetylation and reducing tumor growth. |

| Murakami et al. (1981) | Explored the synthesis pathways involving this compound derivatives for antibiotic development. |

Toxicity Studies

In toxicity assessments using Caenorhabditis elegans as a model organism, this compound showed no significant adverse effects at concentrations that elicited biological activity . This suggests a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid in laboratory settings?

- Methodological Answer: Synthesis typically involves multi-step reactions, including condensation of ethylenediamine derivatives with diketone precursors under controlled pH (6.5–7.5) and temperature (60–80°C). Purification via column chromatography or recrystallization ensures high yields (>85%). Key intermediates, such as the 2,3-dioxopiperazine ring, require anhydrous conditions to prevent hydrolysis. Analytical validation (e.g., NMR, HPLC) is critical at each step to confirm intermediate integrity .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer: Structural validation employs X-ray crystallography to resolve the half-chair conformation of the 2,3-dioxopiperazine ring and hydrogen-bonding patterns (e.g., O–H⋯O interactions). High-resolution NMR (1H/13C) identifies chemical shifts for the ethyl group (δ ~1.2 ppm) and carbonyl resonances (δ ~170 ppm). HPLC with UV detection (λ = 254 nm) quantifies purity (>98%), while mass spectrometry (ESI-MS) confirms molecular weight (C₉H₁₃N₂O₄, theoretical 231.09 g/mol) .

Q. What analytical techniques are essential for characterizing the compound’s stability in solution?

- Methodological Answer: Stability studies use pH-dependent UV-Vis spectroscopy to monitor degradation (e.g., absorbance changes at 280 nm). Accelerated stability testing (40°C/75% RH) over 4–6 weeks, combined with LC-MS , identifies decomposition products like acetic acid derivatives. Buffered solutions (pH 3–9) are analyzed to assess hydrolytic susceptibility, with kinetic modeling (Arrhenius equation) predicting shelf-life .

Advanced Research Questions

Q. How does stereochemistry influence the biochemical interactions of this compound, particularly in antibiotic applications?

- Methodological Answer: The (2R)-enantiomer is a key intermediate for cefoperazone, a third-generation cephalosporin, due to its optimal binding to penicillin-binding proteins (PBPs). Molecular docking simulations (AutoDock Vina) reveal that the (2S)-enantiomer exhibits weaker hydrogen bonding (ΔG = -7.2 kcal/mol vs. -9.1 kcal/mol for 2R). Chiral HPLC (Chiralpak AD-H column) separates enantiomers, while in vitro MIC assays against E. coli validate antimicrobial potency disparities .

Q. What experimental strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer: Contradictions often arise from impurities or stereochemical variability. Strategies include:

- Comparative enantioselective synthesis to isolate pure (2R) and (2S) forms.

- Dose-response assays (IC₅₀) under standardized conditions (e.g., 37°C, 5% CO₂).

- Meta-analysis of published datasets to identify outliers linked to solvent effects (e.g., DMSO cytotoxicity).

- Reproducibility checks across multiple cell lines (e.g., HEK293 vs. HepG2) .

Q. How can computational modeling predict interaction mechanisms between this compound and target proteins?

- Methodological Answer: Density functional theory (DFT) optimizes the compound’s geometry (B3LYP/6-31G* basis set) to calculate electrostatic potential maps, identifying nucleophilic attack sites. Molecular dynamics (MD) simulations (NAMD, 100 ns trajectories) model binding to β-lactamase, revealing hydrogen bonds with Ser70 and Lys73. Free-energy perturbation (FEP) quantifies binding affinity changes upon methyl group substitution .

Q. What are the critical considerations for designing stability studies under varying pH and temperature?

- Methodological Answer:

- pH range: Test 2.0–10.0 using phosphate/citrate buffers to mimic physiological and extreme conditions.

- Temperature: Conduct isothermal studies (25–60°C) with periodic sampling for HPLC analysis.

- Light exposure: Assess photodegradation under ICH Q1B guidelines (UV light, 320–400 nm).

- Degradant identification: Use HR-MS/MS to characterize oxidation products (e.g., N-oxide derivatives) .

Propriétés

IUPAC Name |

2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-2-9-3-4-10(5-6(11)12)8(14)7(9)13/h2-5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMVFOSETYRVLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.